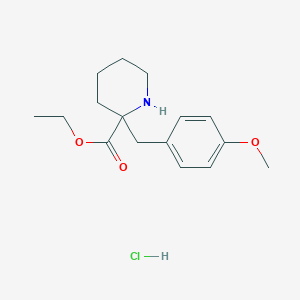
Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride
説明
Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO3 and its molecular weight is 313.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a piperidine ring, which is known for its diverse pharmacological properties, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 288.77 g/mol
This compound features a methoxy group at the para position of the benzyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The piperidine structure is known to facilitate binding to neurotransmitter receptors, which may lead to modulation of neurotransmission and other biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : Piperidine derivatives often act as inhibitors for various enzymes, including acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : The compound may interact with receptors involved in neurotransmission, potentially affecting pathways related to mood regulation and cognitive function.
Antimicrobial Activity
Piperidine derivatives have been shown to possess antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that the compound exhibits selective antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Research indicates that compounds similar to this compound may provide neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
Case Studies
-
Study on Neuroprotective Properties :
A study evaluated the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to neurotoxic agents. Results indicated that certain derivatives, including those structurally similar to this compound, significantly reduced neuronal cell death and oxidative stress markers. -
Antimicrobial Efficacy Assessment :
In vitro studies demonstrated that this compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's MIC values were comparable to established antibiotics, indicating potential therapeutic applications in treating bacterial infections.
科学的研究の応用
Scientific Research Applications
- Medicinal Chemistry :
- Biological Studies :
- Pharmacological Research :
- Organic Synthesis :
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
- Neurodegenerative Disease Models : In vitro studies have demonstrated that this compound can reduce the accumulation of amyloid-beta peptides, suggesting a protective effect against Alzheimer's disease .
- Cancer Research : Experimental models have shown that derivatives exhibit significant anti-tumor activity by inhibiting key enzymes involved in tumor growth and metastasis .
特性
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(10-4-5-11-17-16)12-13-6-8-14(19-2)9-7-13;/h6-9,17H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGCFHQCNGTBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)CC2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















